molecular formula C9H23N2PS B14338361 N,N'-Dibutan-2-yl-P-methylphosphonothioic diamide CAS No. 109120-51-6

N,N'-Dibutan-2-yl-P-methylphosphonothioic diamide

Cat. No.: B14338361
CAS No.: 109120-51-6
M. Wt: 222.33 g/mol
InChI Key: NAHFNGAMHVOBGK-UHFFFAOYSA-N
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Description

N,N’-Dibutan-2-yl-P-methylphosphonothioic diamide is a chemical compound known for its unique structure and properties It belongs to the class of phosphonothioic diamides, which are characterized by the presence of a phosphonothioic group attached to two butan-2-yl groups and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Dibutan-2-yl-P-methylphosphonothioic diamide typically involves the reaction of phosphonothioic acid derivatives with butan-2-yl amines. One common method is the reaction of P-methylphosphonothioic dichloride with butan-2-ylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at a low temperature, typically around 0-5°C, and then gradually warmed to room temperature. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of N,N’-Dibutan-2-yl-P-methylphosphonothioic diamide may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N,N’-Dibutan-2-yl-P-methylphosphonothioic diamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonothioic oxides using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound into phosphonothioic hydrides using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butan-2-yl groups are replaced by other nucleophiles such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, aryl halides

Major Products Formed

    Oxidation: Phosphonothioic oxides

    Reduction: Phosphonothioic hydrides

    Substitution: Various substituted phosphonothioic diamides

Scientific Research Applications

N,N’-Dibutan-2-yl-P-methylphosphonothioic diamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-Dibutan-2-yl-P-methylphosphonothioic diamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity by forming stable complexes. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or industrial effects. The specific molecular targets and pathways involved depend on the application and the nature of the compound’s interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-Dibutan-2-yl-P-methylphosphonothioic diamide is unique due to its specific combination of butan-2-yl and methyl groups attached to the phosphonothioic core. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields. Its ability to form stable complexes with transition metals and its potential as an enzyme inhibitor further distinguish it from other similar compounds.

Properties

CAS No.

109120-51-6

Molecular Formula

C9H23N2PS

Molecular Weight

222.33 g/mol

IUPAC Name

N-[(butan-2-ylamino)-methylphosphinothioyl]butan-2-amine

InChI

InChI=1S/C9H23N2PS/c1-6-8(3)10-12(5,13)11-9(4)7-2/h8-9H,6-7H2,1-5H3,(H2,10,11,13)

InChI Key

NAHFNGAMHVOBGK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NP(=S)(C)NC(C)CC

Origin of Product

United States

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